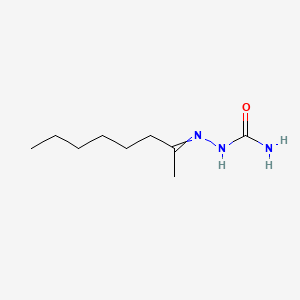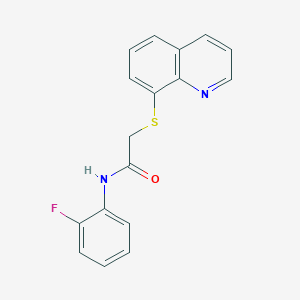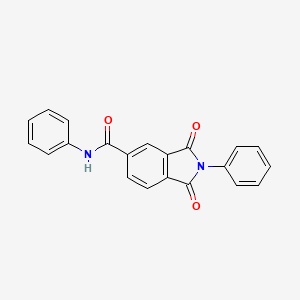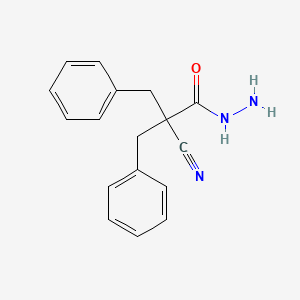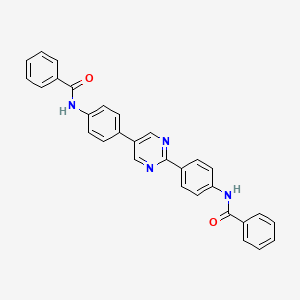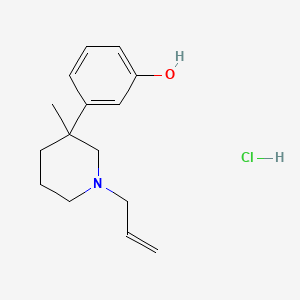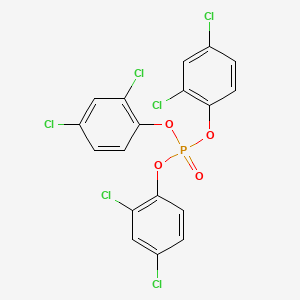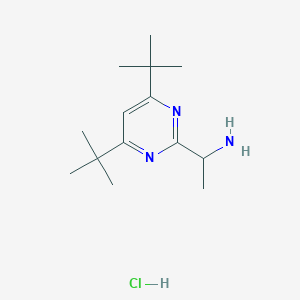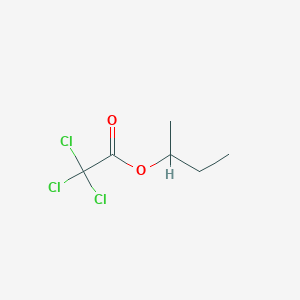
Sec-butyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl trichloroacetate is an organic compound with the molecular formula C6H9Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a sec-butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Sec-butyl trichloroacetate can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with trichloroacetic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of sec-butyl chloroformate as a starting material. Sec-butyl chloroformate can be prepared by reacting sec-butyl alcohol with triphosgene in the presence of an organic base and an aprotic solvent . The sec-butyl chloroformate is then reacted with trichloroacetic acid to form this compound.
Analyse Des Réactions Chimiques
Sec-butyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butyl alcohol and trichloroacetic acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation: this compound can be oxidized to form this compound derivatives.
Common reagents used in these reactions include water, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sec-butyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it useful in the preparation of esters, ethers, and other derivatives.
Biology: In biochemical research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of sec-butyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows this compound to participate in a wide range of chemical reactions, including substitution and hydrolysis.
Comparaison Avec Des Composés Similaires
Sec-butyl trichloroacetate can be compared with other trichloroacetate derivatives, such as tert-butyl trichloroacetate and ethyl trichloroacetate. While all these compounds share the trichloromethyl group, their reactivity and applications differ due to the nature of the alkyl group attached to the trichloroacetate moiety.
Tert-butyl trichloroacetate: This compound has a tert-butyl group instead of a sec-butyl group. It is less reactive due to steric hindrance from the bulky tert-butyl group.
Ethyl trichloroacetate: This compound has an ethyl group, making it more reactive than tert-butyl trichloroacetate but less reactive than this compound.
The unique reactivity of this compound makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
4484-80-4 |
|---|---|
Formule moléculaire |
C6H9Cl3O2 |
Poids moléculaire |
219.5 g/mol |
Nom IUPAC |
butan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
Clé InChI |
CJTKROHEGUUXOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


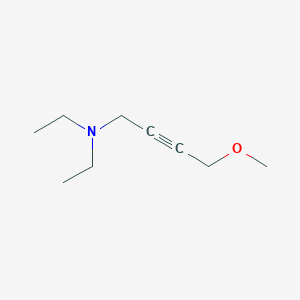
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)

